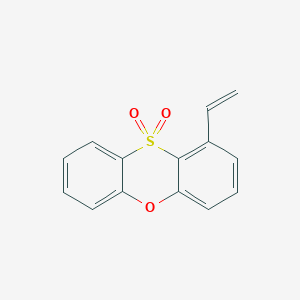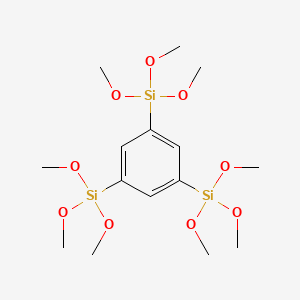
(Benzene-1,3,5-triyl)tris(trimethoxysilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(trimethoxysilyl)benzene is an organosilicon compound characterized by a benzene ring substituted with three trimethoxysilyl groups at the 1, 3, and 5 positions. This compound is notable for its applications in materials science, particularly in the synthesis of advanced materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(trimethoxysilyl)benzene can be synthesized through a multi-step process involving the reaction of 1,3,5-tribromobenzene with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl groups .
Industrial Production Methods: Industrial production of 1,3,5-tris(trimethoxysilyl)benzene often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5-Tris(trimethoxysilyl)benzene undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl groups can hydrolyze in the presence of water, forming silanols and methanol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often catalyzed by acids or bases to accelerate the reaction.
Major Products:
Hydrolysis: Silanols and methanol.
Condensation: Polysiloxanes and water.
Aplicaciones Científicas De Investigación
1,3,5-Tris(trimethoxysilyl)benzene has a wide range of applications in scientific research, including:
Materials Science: Used as a precursor for the synthesis of silica-based materials, such as aerogels and xerogels, which have applications in thermal insulation and catalysis.
Surface Modification: Employed in the functionalization of surfaces to enhance properties such as hydrophobicity and adhesion.
Nanotechnology: Utilized in the fabrication of nanostructured materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 1,3,5-tris(trimethoxysilyl)benzene primarily involves the hydrolysis and condensation of its trimethoxysilyl groups. The hydrolysis reaction generates silanol groups, which can further condense to form siloxane bonds. This process is crucial in the formation of silica-based materials and surface coatings .
Comparación Con Compuestos Similares
1,3-Bis(triethoxysilyl)benzene: Similar to 1,3,5-tris(trimethoxysilyl)benzene but with two triethoxysilyl groups instead of three trimethoxysilyl groups.
1,3,5-Tris(trimethylsiloxy)benzene: Contains trimethylsiloxy groups instead of trimethoxysilyl groups, leading to different reactivity and applications.
Uniqueness: 1,3,5-Tris(trimethoxysilyl)benzene is unique due to its three trimethoxysilyl groups, which provide multiple sites for hydrolysis and condensation reactions. This makes it particularly useful in the synthesis of highly cross-linked silica-based materials and advanced surface coatings .
Propiedades
Número CAS |
138329-37-0 |
|---|---|
Fórmula molecular |
C15H30O9Si3 |
Peso molecular |
438.65 g/mol |
Nombre IUPAC |
[3,5-bis(trimethoxysilyl)phenyl]-trimethoxysilane |
InChI |
InChI=1S/C15H30O9Si3/c1-16-25(17-2,18-3)13-10-14(26(19-4,20-5)21-6)12-15(11-13)27(22-7,23-8)24-9/h10-12H,1-9H3 |
Clave InChI |
DCFWIEDRKAPOAB-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C1=CC(=CC(=C1)[Si](OC)(OC)OC)[Si](OC)(OC)OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


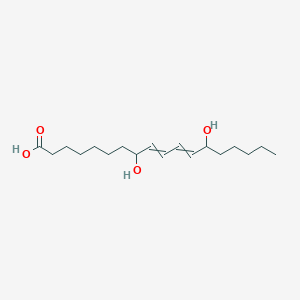
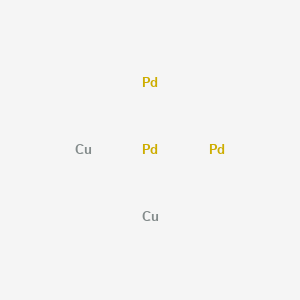
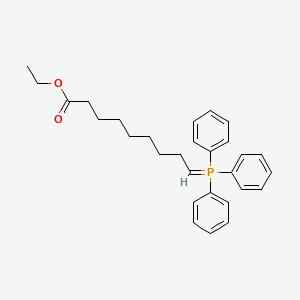
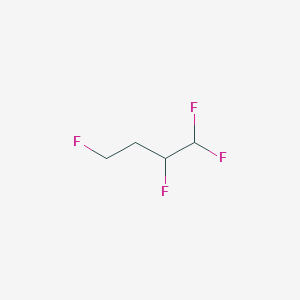
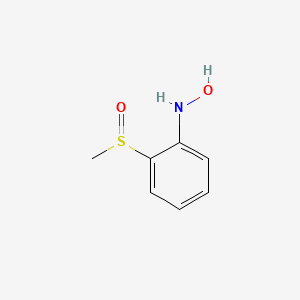
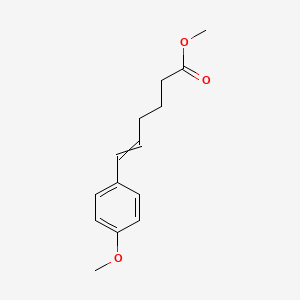
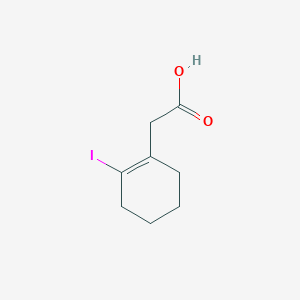

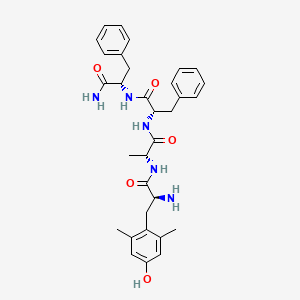
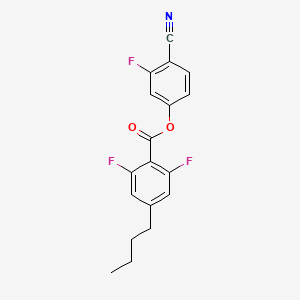
![5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14262018.png)
![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)
